TLR7 agonist 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

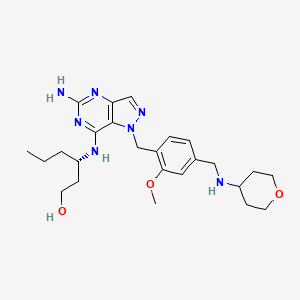

Molecular Formula |

C25H37N7O3 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

(3S)-3-[[5-amino-1-[[2-methoxy-4-[(oxan-4-ylamino)methyl]phenyl]methyl]pyrazolo[4,5-d]pyrimidin-7-yl]amino]hexan-1-ol |

InChI |

InChI=1S/C25H37N7O3/c1-3-4-20(7-10-33)29-24-23-21(30-25(26)31-24)15-28-32(23)16-18-6-5-17(13-22(18)34-2)14-27-19-8-11-35-12-9-19/h5-6,13,15,19-20,27,33H,3-4,7-12,14,16H2,1-2H3,(H3,26,29,30,31)/t20-/m0/s1 |

InChI Key |

PVTVUOZOPYPPBJ-FQEVSTJZSA-N |

Isomeric SMILES |

CCC[C@@H](CCO)NC1=NC(=NC2=C1N(N=C2)CC3=C(C=C(C=C3)CNC4CCOCC4)OC)N |

Canonical SMILES |

CCCC(CCO)NC1=NC(=NC2=C1N(N=C2)CC3=C(C=C(C=C3)CNC4CCOCC4)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TLR7 Agonists

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the mechanism of action of Toll-like receptor 7 (TLR7) agonists, with a focus on the core signaling pathways and experimental methodologies used for their characterization. While the specific compound "TLR7 agonist 17" is not uniquely identified in publicly available literature, this document synthesizes data from well-characterized TLR7 agonists, such as SZU-101 (also referred to as compound 17 in some literature), to provide a representative understanding of this class of molecules.

Core Mechanism of Action: The TLR7 Signaling Pathway

Toll-like receptor 7 (TLR7) is an endosomal receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a common component of viruses.[1][2][3] Synthetic small molecule agonists of TLR7 mimic this natural ligand to induce a potent immune response.

Upon binding of an agonist, TLR7 initiates a signaling cascade predominantly through the MyD88-dependent pathway.[4][5] This pathway can be summarized in the following key steps:

-

Ligand Recognition: The TLR7 agonist binds to the TLR7 receptor within the endosome of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.

-

Recruitment of Adaptor Proteins: Ligand binding induces a conformational change in TLR7, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).

-

Formation of the Myddosome: MyD88 then recruits and interacts with IRAK4 (Interleukin-1 receptor-associated kinase 4), which in turn phosphorylates IRAK1. This complex of MyD88, IRAK4, and IRAK1 is often referred to as the "Myddosome".

-

Activation of TRAF6: The activated IRAK complex then associates with TRAF6 (TNF receptor-associated factor 6), leading to the auto-ubiquitination of TRAF6.

-

Downstream Signaling Cascades: Activated TRAF6 serves as a branching point to activate two major downstream pathways:

-

NF-κB Pathway: TRAF6 activates the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which in turn activates the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) into the nucleus. Nuclear NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF7 Pathway: In pDCs, a complex containing MyD88, IRAK1, IKKα, and TRAF3/6 can lead to the phosphorylation and activation of IRF7 (Interferon regulatory factor 7). Activated IRF7 translocates to the nucleus and induces the expression of Type I interferons (IFN-α and IFN-β).

-

The culmination of these signaling events is a robust innate immune response characterized by the production of pro-inflammatory cytokines and Type I interferons, which are crucial for antiviral and anti-tumor immunity.

Signaling Pathway Visualization

Caption: MyD88-dependent signaling pathway initiated by a TLR7 agonist.

Quantitative Data Summary

The potency and efficacy of TLR7 agonists are typically quantified through in vitro and in vivo studies. The following tables summarize representative quantitative data for various TLR7 agonists, including those with pyrimidine and imidazoquinoline scaffolds.

Table 1: In Vitro Activity of TLR7 Agonists

| Compound | Target | Assay | EC50 (nM) | Selectivity (TLR8 EC50 >) | Reference |

| Compound [I] | Human TLR7 | Reporter Assay | 7 | 5000 nM | |

| Mouse TLR7 | Reporter Assay | 5 | |||

| DSP-0509 | Human TLR7 | NF-κB/SEAP Reporter | 515 | 10,000 nM | |

| Mouse TLR7 | NF-κB/SEAP Reporter | 33 | |||

| SZU-101 (17) | Not Specified | Not Specified | Not Specified | Not Specified | |

| SM-360320 | Human PBMCs | IFNα Induction | 140 | Not Specified |

Table 2: In Vivo Cytokine Induction by TLR7 Agonists

| Compound | Dose & Route | Animal Model | Cytokines Induced | Time Point | Reference |

| DSP-0509 | 1 mg/kg, i.v. | CT26-bearing mice | IFNα, TNFα, IP-10 | 2 hours | |

| Compound 20 | Not Specified | Balb/C mice | IFNα, TNFα | Not Specified | |

| SZU-101 (17) | Intratumoral | T-cell lymphoma mice | High cytokine production | Not Specified |

Key Experimental Protocols

The characterization of TLR7 agonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and biological effects.

1. In Vitro TLR7 Reporter Assay

-

Objective: To determine the potency (EC50) and selectivity of a compound for TLR7.

-

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express human or mouse TLR7 and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter.

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound. A known TLR7 agonist (e.g., R848) is used as a positive control.

-

Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Detection: The activity of the reporter enzyme in the cell supernatant is measured using a colorimetric or chemiluminescent substrate.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated. Selectivity is assessed by running a parallel assay with cells expressing TLR8.

-

Caption: Workflow for an in vitro TLR7 reporter assay.

2. In Vitro Cytokine Induction Assay

-

Objective: To measure the ability of a TLR7 agonist to induce cytokine production in primary immune cells.

-

Methodology:

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) or whole blood are isolated from healthy donors. Alternatively, bone marrow-derived dendritic cells (BMDCs) can be generated from mice.

-

Treatment: Cells are cultured in the presence of various concentrations of the TLR7 agonist.

-

Incubation: The incubation period varies depending on the cytokine of interest (e.g., 6-24 hours).

-

Cytokine Measurement: The concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

3. In Vivo Anti-Tumor Efficacy Study

-

Objective: To evaluate the anti-tumor activity of a TLR7 agonist, often in combination with other immunotherapies like checkpoint inhibitors.

-

Methodology:

-

Animal Model: Syngeneic tumor models are commonly used, where a mouse cancer cell line (e.g., CT26 colon carcinoma) is implanted subcutaneously into immunocompetent mice (e.g., BALB/c).

-

Treatment: Once tumors are established, mice are treated with the TLR7 agonist (e.g., via intravenous, intraperitoneal, or intratumoral injection), a checkpoint inhibitor (e.g., anti-PD-1 antibody), the combination, or a vehicle control.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Mouse survival is also monitored.

-

Pharmacodynamic Analysis: At the end of the study or at specific time points, blood, tumors, and spleens can be collected to analyze immune cell populations (e.g., by flow cytometry) and cytokine levels.

-

Caption: Workflow for an in vivo anti-tumor efficacy study.

References

The Agonist at the Endosome: A Technical Guide to the Structure and Synthesis of TLR7 Agonist 17 (SZU-101)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the novel Toll-like receptor 7 (TLR7) agonist, compound 17, also known as SZU-101. This potent and selective agonist of the pyrazolopyrimidine class has demonstrated significant immunostimulatory properties, positioning it as a valuable tool for research and a potential candidate for therapeutic development in oncology and infectious diseases.

Molecular Structure and Properties

TLR7 agonist 17 (SZU-101) is a pyrazolo[4,3-d]pyrimidine derivative. Its chemical structure is (3S)-3-[[5-amino-1-[[2-methoxy-4-[(oxan-4-ylamino)methyl]phenyl]methyl]pyrazolo[4,3-d]pyrimidin-7-yl]amino]hexan-1-ol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H37N7O3 |

| Molecular Weight | 483.6 g/mol |

| IUPAC Name | (3S)-3-[[5-amino-1-[[2-methoxy-4-[(oxan-4-ylamino)methyl]phenyl]methyl]pyrazolo[4,3-d]pyrimidin-7-yl]amino]hexan-1-ol |

| SMILES | CCC--INVALID-LINK--NC1=NC(=NC2=C1N(N=C2)CC3=C(C=C(C=C3)CNC4CCOCC4)OC)N |

| InChI | InChI=1S/C25H37N7O3/c1-3-4-20(7-10-33)29-24-23-21(30-25(26)31-24)15-28-32(23)16-18-6-5-17(13-22(18)34-2)14-27-19-8-11-35-12-9-19/h5-6,13,15,19-20,27,33H,3-4,7-12,14,16H2,1-2H3,(H3,26,29,30,31)/t20-/m0/s1 |

| InChIKey | PVTVUOZOPYPPBJ-FQEVSTJZSA-N |

Synthesis of this compound (SZU-101)

The synthesis of this compound (SZU-101), a pyrazolo[4,3-d]pyrimidine derivative, involves a multi-step process. While a detailed, step-by-step protocol for this specific molecule is not publicly available in a single document, a plausible synthetic route can be constructed based on the general synthesis of related pyrazolo[4,3-d]pyrimidine compounds and derivatives of SZU-101. The following diagram outlines a logical workflow for its synthesis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

General Synthetic Approach for Pyrazolo[4,3-d]pyrimidine Derivatives:

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold typically begins with a substituted pyrazole or pyrimidine precursor. A common method involves the cyclization of a 5-aminopyrazole-4-carbonitrile with a suitable one-carbon synthon, such as formic acid or a derivative, to form the pyrimidine ring.

Key Synthetic Transformations (Hypothesized for SZU-101):

-

Preparation of the Substituted Benzyl Moiety:

-

Reductive Amination: 2-methoxy-4-methylbenzaldehyde is reacted with oxan-4-amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the (2-methoxy-4-methylphenyl)methanamine derivative.

-

Halogenation: The benzylic methyl group is then halogenated (e.g., using N-bromosuccinimide) to create a reactive benzyl halide.

-

-

Assembly of the Final Molecule:

-

N-Alkylation: The pyrazolo[4,3-d]pyrimidine core is N-alkylated at the pyrazole ring with the prepared benzyl halide.

-

Nucleophilic Aromatic Substitution: The final side chain, (3S)-3-aminohexan-1-ol, is introduced via nucleophilic aromatic substitution at a suitable position on the pyrimidine ring (e.g., a halogenated precursor).

-

Biological Activity and Mechanism of Action

This compound (SZU-101) is a potent and selective agonist for Toll-like receptor 7. TLR7 is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, where it recognizes single-stranded RNA (ssRNA) from viruses.

TLR7 Signaling Pathway

Upon binding of an agonist like SZU-101, TLR7 dimerizes and initiates a downstream signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors, primarily interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), resulting in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.

Caption: TLR7 signaling cascade initiated by agonist binding.

Quantitative Biological Data

SZU-101 has been shown to be a potent and selective TLR7 agonist, with activity comparable to the well-characterized TLR7/8 agonist R848 in stimulating TLR7, but without significant activity on TLR8.[1] This selectivity for TLR7 is a desirable characteristic, as TLR8 activation is often associated with a strong pro-inflammatory response that can lead to systemic toxicity.

Table 2: In Vitro Activity Profile of this compound (SZU-101) and Comparators

| Compound | Target | Agonist Activity (HEK-293 Reporter Assay) | Reference |

| SZU-101 (17) | TLR7 | Potent Agonist | [1] |

| TLR8 | No significant activity | [1] | |

| R848 (Resiquimod) | TLR7/8 | Potent dual agonist | [1] |

| Imiquimod | TLR7 | Moderate agonist | [1] |

Table 3: Cytokine Induction Profile of this compound (SZU-101) in Murine Cells

| Cell Type | Cytokine Profile | Reference |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Induces both TH-1 (e.g., IL-12) and TH-2 (e.g., IL-4, IL-5) biased cytokines | |

| Spleen Lymphocytes | Induces both TH-1 and TH-2 biased cytokines |

Experimental Protocols for Biological Assays

TLR7/8 Reporter Gene Assay:

-

Cell Line: HEK-293 cells stably transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

-

Method:

-

Seed HEK-Blue™ hTLR7 or hTLR8 cells in 96-well plates and incubate overnight.

-

Add serial dilutions of the test compound (SZU-101) and control agonists (e.g., R848).

-

Incubate for 16-24 hours.

-

Measure SEAP activity in the supernatant using a colorimetric substrate (e.g., QUANTI-Blue™).

-

Calculate EC50 values from the dose-response curves.

-

Cytokine Induction Assay in Murine Splenocytes:

-

Cell Source: Spleens from C57BL/6 mice.

-

Method:

-

Prepare a single-cell suspension of splenocytes.

-

Plate the cells in 96-well plates at a density of 5 x 10^5 cells/well.

-

Stimulate the cells with various concentrations of SZU-101 for 24-48 hours.

-

Collect the culture supernatants.

-

Quantify cytokine levels (e.g., IFN-γ, IL-6, TNF-α, IL-12) using ELISA or a multiplex bead-based assay (e.g., Luminex).

-

Workflow for In Vitro Biological Evaluation:

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound (SZU-101) is a potent and selective small molecule agonist of TLR7 with a well-defined chemical structure. Its ability to potently stimulate TLR7 signaling and induce a broad range of cytokines underscores its potential as a powerful tool for immunological research and as a candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a framework for the synthesis and comprehensive biological evaluation of this and other novel TLR7 agonists.

References

The Structure-Activity Relationship of TLR7 Agonist 17 (SZU-101): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the novel Toll-like receptor 7 (TLR7) agonist, compound 17, also known as SZU-101. SZU-101 is a potent 8-hydroxyadenine derivative that has demonstrated significant immunostimulatory effects, including the induction of robust anti-tumor immune responses. This document summarizes the core chemical features essential for its TLR7 agonistic activity, presents quantitative data for key analogues, details the experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore of SZU-101

SZU-101 belongs to the 8-hydroxyadenine class of TLR7 agonists. The fundamental pharmacophore required for its activity consists of a purine-like scaffold with key substitutions that facilitate its interaction with the TLR7 binding pocket.

Key Structural Features:

-

8-Hydroxyadenine Core: The 8-hydroxyadenine scaffold is crucial for the agonistic activity. The hydroxyl group at the C8 position and the amino group at the C6 position are thought to be critical for hydrogen bonding interactions within the TLR7 binding site.

-

N9-Substitution: The nature of the substituent at the N9 position of the adenine ring significantly influences the potency and selectivity of the agonist. For SZU-101, this is a benzyl group, which is a common feature among potent 8-hydroxyadenine-based TLR7 agonists.

Structure-Activity Relationship (SAR) of 8-Hydroxyadenine Derivatives

While a comprehensive quantitative SAR table for a wide range of SZU-101 analogues is not publicly available in a single source, analysis of related 8-hydroxyadenine derivatives provides key insights into the structural requirements for potent TLR7 agonism.

| Compound/Modification | Core Structure | Key Substitutions | hTLR7 Activity (EC50, µM) | Key Findings |

| SZU-101 (17) | 8-Hydroxyadenine | N9-benzyl | ~1-5 (estimated) | Potent TLR7 agonist, induces NF-κB signaling. |

| N9-Alkyl Analogues | 8-Hydroxyadenine | N9-alkyl chain | Activity varies with chain length | A benzyl group at N9 is generally optimal for high potency. |

| C2-Substitution | 8-Hydroxyadenine | C2-alkoxy or C2-alkylthio | Can enhance potency | Modifications at the C2 position can modulate activity and physicochemical properties. |

| C6-Amino Modification | 8-Hydroxyadenine | Modified C6-amino group | Generally detrimental | The primary amino group at C6 is critical for activity. |

| 8-Oxo to 8-Pyridyl | Adenine | 8-pyridyl | Loss of agonism, potential antagonism | The 8-hydroxy/oxo group is essential for agonistic activity. |

Note: The EC50 value for SZU-101 is an estimation based on qualitative data from published studies. Precise quantitative data from a head-to-head comparison of a series of close analogues is needed for a definitive SAR table.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the TLR7 agonistic activity of SZU-101 and its analogues.

Synthesis of SZU-101

A general synthetic scheme for 8-hydroxyadenine derivatives like SZU-101 involves the alkylation of a suitably protected 8-hydroxyadenine precursor.

Materials:

-

8-bromo-2,6-dichloropurine

-

Benzylamine

-

Sodium hydroxide

-

Ammonia/Methanol solution

-

Solvents (e.g., DMF, Methanol)

Procedure:

-

N9-Benzylation: React 8-bromo-2,6-dichloropurine with benzylamine in a suitable solvent to introduce the benzyl group at the N9 position.

-

Amination at C6: Treat the resulting intermediate with an ammonia solution to replace the chloro group at the C6 position with an amino group.

-

Hydrolysis at C8: The bromo group at C8 is hydrolyzed to a hydroxyl group, often under basic conditions, to yield the final 8-hydroxyadenine core.

-

Purification: The final product, SZU-101, is purified using standard techniques such as column chromatography and recrystallization. The structure is confirmed by NMR and mass spectrometry.

HEK-Blue™ hTLR7 Reporter Assay

This assay is used to determine the ability of a compound to activate the human TLR7 signaling pathway.

Materials:

-

HEK-Blue™ hTLR7 reporter cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compounds (e.g., SZU-101) and positive control (e.g., R848)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hTLR7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

-

Compound Stimulation: Prepare serial dilutions of the test compounds and the positive control. Add the compounds to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: After incubation, add HEK-Blue™ Detection medium to the wells. This medium contains a substrate for the secreted embryonic alkaline phosphatase (SEAP) reporter enzyme.

-

Data Acquisition: Incubate the plates for 1-4 hours and measure the absorbance at 620-655 nm using a microplate reader. The color change is proportional to the level of SEAP activity, which in turn reflects the extent of NF-κB activation downstream of TLR7.

-

Data Analysis: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the EC50 value.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the induction of cytokines by TLR7 agonists in primary human immune cells.

Materials:

-

Ficoll-Paque for PBMC isolation

-

Human whole blood from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compounds and positive control

-

Cytokine detection assay (e.g., ELISA or multiplex bead array)

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: Resuspend the PBMCs in complete RPMI medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL. Add the test compounds at various concentrations and incubate for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using a validated immunoassay such as ELISA or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: Determine the concentration-dependent effect of the compounds on the secretion of each cytokine.

Visualized Pathways and Workflows

The following diagrams illustrate the key biological and experimental processes related to the study of TLR7 agonists.

Caption: TLR7 Signaling Pathway

Downstream Signaling Pathways Activated by TLR7 Agonist 17 (SZU-101): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by the novel Toll-like receptor 7 (TLR7) agonist, compound 17, also known as SZU-101. This document details the molecular cascades initiated by SZU-101, presents quantitative data on its immunomodulatory effects, and provides detailed experimental protocols for key assays used in its characterization.

Core Signaling Pathways of TLR7 Agonist 17 (SZU-101)

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Synthetic small molecule agonists of TLR7, such as SZU-101, mimic this viral recognition and trigger a potent immune response. The downstream signaling of TLR7 is primarily mediated through the MyD88-dependent pathway, leading to the activation of two major families of transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).

Upon binding of SZU-101 to TLR7 within the endosome, a conformational change in the receptor recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates the formation of a signaling complex known as the Myddosome, which includes IL-1 receptor-associated kinases (IRAKs) such as IRAK4 and IRAK1, and TNF receptor-associated factor 6 (TRAF6).

Activation of the NF-κB Pathway: The Myddosome complex leads to the phosphorylation and activation of IRAK1, which in turn activates TRAF6. TRAF6, an E3 ubiquitin ligase, then activates the TAK1 complex (composed of TAK1, TAB1, and TAB2/3). The activated TAK1 complex subsequently phosphorylates and activates the IκB kinase (IKK) complex (IKKα, IKKβ, and IKKγ/NEMO). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12).[1][2]

Activation of the IRF Pathway: In parallel to NF-κB activation, the MyD88-dependent pathway also leads to the activation of interferon regulatory factors, primarily IRF5 and IRF7.[1] In plasmacytoid dendritic cells (pDCs), the complex of MyD88, IRAK4, IRAK1, and TRAF6 can directly phosphorylate and activate IRF7. Activated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). These interferons play a critical role in antiviral immunity.

The activation of these pathways by SZU-101 results in a robust, T-helper 1 (Th1)-biased immune response, characterized by the production of pro-inflammatory cytokines and type I interferons.[3]

Quantitative Data on the Effects of this compound (SZU-101)

The following tables summarize the quantitative data from studies investigating the immunostimulatory effects of SZU-101.

Table 1: Cytokine Induction by SZU-101 in Mouse Splenocytes

| Cytokine | Concentration of SZU-101 (µM) | Cytokine Level (pg/mL) | Fold Increase vs. Control | Reference |

| TNF-α | 10 | ~1200 | Not explicitly stated | [4] |

| 20 | ~1800 | Not explicitly stated | ||

| IFN-γ | 10 | ~400 | Not explicitly stated | |

| 20 | ~600 | Not explicitly stated | ||

| IL-12 | 10 | ~250 | Not explicitly stated | |

| 20 | ~400 | Not explicitly stated |

Data are estimated from graphical representations in the cited literature.

Table 2: Cytokine Induction by SZU-101 in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

| Cytokine | Concentration of SZU-101 (µM) | Cytokine Level (pg/mL) | Fold Increase vs. Control | Reference |

| TNF-α | 10 | ~2500 | Not explicitly stated | |

| 20 | ~3500 | Not explicitly stated | ||

| IL-12 | 10 | ~1500 | Not explicitly stated | |

| 20 | ~2500 | Not explicitly stated |

Data are estimated from graphical representations in the cited literature.

Table 3: Activation of NF-κB Reporter by SZU-101 in HEK-Blue™ hTLR7 Cells

| Concentration of SZU-101 (µM) | Incubation Time (hours) | Relative NF-κB Induction (Fold Change) | Reference |

| 1 | 6 | ~2.5 | |

| 5 | 4 | ~3.0 | |

| 10 | 4 | >3.0 |

Data are estimated from graphical representations in the cited literature.

Mandatory Visualizations

Caption: Downstream signaling pathway of TLR7 agonist SZU-101 (17).

Caption: General experimental workflow for studying SZU-101 effects.

Experimental Protocols

Western Blot for TLR7 and NF-κB Signaling Proteins

This protocol is adapted from standard western blotting procedures and can be used to detect the expression of TLR7 and the phosphorylation status of key NF-κB signaling proteins like IκBα and p65.

a. Cell Lysis and Protein Quantification:

-

Culture immune cells (e.g., mouse splenocytes or BMDCs) and treat with desired concentrations of SZU-101 for specified time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TLR7, phospho-IκBα, phospho-p65, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

d. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., TNF-α, IL-12, IFN-γ) in cell culture supernatants.

a. Plate Coating:

-

Coat the wells of a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

b. Sample and Standard Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of standards (serially diluted recombinant cytokine) and samples (cell culture supernatants) to the appropriate wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

c. Detection:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of a biotinylated detection antibody specific for the cytokine to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

d. Signal Development and Measurement:

-

Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the cytokine concentrations in the samples.

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for the analysis of gene expression of TLR7-induced cytokines and other target genes.

a. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cells treated with SZU-101 using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. Quantitative PCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target gene (e.g., Tnf, Il6, Ifnb1) and a housekeeping gene (e.g., Gapdh or Actb).

-

Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.

This comprehensive guide provides a detailed understanding of the downstream signaling pathways activated by this compound (SZU-101), supported by quantitative data and robust experimental protocols. This information is intended to facilitate further research and development of this and similar immunomodulatory compounds.

References

- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Local administration of a novel Toll-like receptor 7 agonist in combination with doxorubicin induces durable tumouricidal effects in a murine model of T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory and Antitumor Effects of a Novel TLR7 Agonist Combined with Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets and Uptake of TLR7 Agonist 17

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is a critical component of the innate immune system, functioning as an endosomal pattern recognition receptor that detects single-stranded RNA (ssRNA) from viruses and certain bacteria.[1][2] Activation of TLR7 triggers a potent immune response, characterized by the production of type I interferons (IFNs) and pro-inflammatory cytokines, making it a highly attractive target for the development of vaccine adjuvants and cancer immunotherapies.[3][4][5] This guide provides a detailed examination of a specific synthetic small molecule, TLR7 agonist 17 (also referred to as compound 20 in key literature), focusing on its cellular targets, mechanisms of cellular uptake, and the downstream signaling cascades it initiates.

Cellular Targets of this compound

The primary molecular target of agonist 17 is the Toll-like Receptor 7. This interaction is highly specific, initiating a downstream signaling cascade that results in a broad-based immune activation.

Molecular Target: Toll-like Receptor 7 (TLR7)

This compound is a potent and selective agonist for TLR7. Its activity has been confirmed in both human and mouse TLR7 reporter assays. Critically, studies have demonstrated that compound 20 (agonist 17) shows no significant activity against other Toll-like receptors, including TLR2, 3, 4, 8, and 9, at concentrations up to five micromolar, highlighting its specificity. This selectivity is advantageous for therapeutic development, as it avoids the off-target effects that can be associated with dual TLR7/TLR8 agonists, such as the excessive production of pro-inflammatory cytokines like TNF-α, which is primarily linked to TLR8 activation.

Target Cell Populations

TLR7 is not ubiquitously expressed. Its expression is predominantly confined to the endosomal compartments of specific immune cell subsets. Therefore, the biological activity of this compound is localized to cells that both express the receptor and can internalize the agonist.

-

Plasmacytoid Dendritic Cells (pDCs) : These are the most potent producers of type I IFN in response to TLR7 activation and are considered a primary target.

-

B Cells : TLR7 is expressed in B cells, and its activation can play a role in modulating humoral immune responses. Naive B cells express low levels of TLR7, while expression is higher in activated and memory B cells.

-

Myeloid Cells : TLR8 is more strongly expressed in myeloid cells (monocytes, macrophages, myeloid DCs), but TLR7 is also present and can contribute to their activation.

-

Other Cells : Lower levels of TLR7 expression have been noted in non-immune cells such as keratinocytes, hepatocytes, and epithelial cells.

Quantitative Potency and Selectivity

The potency of this compound has been quantified using in vitro cellular assays. The half-maximal effective concentration (EC50) values demonstrate its high potency.

| Assay System | Target | EC50 Value | Reference |

| Reporter Gene Assay | Human TLR7 (hTLR7) | 12 nM | |

| Reporter Gene Assay | Mouse TLR7 (mTLR7) | 17 nM | |

| Selectivity Panel | TLR2, 3, 4, 8, 9 | No activity up to 5 µM |

Cellular Uptake and Subcellular Localization

For this compound to engage its target, it must first cross the plasma membrane and localize to the endosomal compartment where TLR7 resides.

Mechanism of Uptake

The precise mechanism of uptake for the unconjugated this compound has not been explicitly detailed in the literature. However, based on its nature as a small molecule and the design rationale for similar compounds, a likely mechanism involves:

-

Passive Diffusion : The agonist likely diffuses across the cell membrane into the cytoplasm.

-

Endosomal Sequestration : The design of many small molecule TLR7 agonists includes a basic amine functionality. This allows the molecule to become protonated and trapped within the acidic environment of the endosome, thereby increasing its concentration at the site of the TLR7 receptor.

Targeted Delivery Strategies

To enhance cellular uptake and restrict the agonist's activity to specific cell types, particularly within a tumor microenvironment, targeted delivery strategies have been developed. These methods modify the uptake pathway from passive diffusion to receptor-mediated endocytosis.

-

Antibody-Drug Conjugates (ADCs) : TLR7 agonists can be conjugated to tumor-antigen-specific antibodies. These ADCs bind to tumor cells, are internalized, and upon degradation, release the agonist. The released agonist is then taken up by tumor-resident myeloid cells (which express TLR7), leading to localized immune activation.

-

Folate Receptor Targeting : A TLR7 agonist has been conjugated to folic acid to target activated myeloid cells (e.g., tumor-associated macrophages), which often overexpress the folate receptor (FRβ). This conjugate is internalized via endocytosis, delivering the agonist directly to the endosomes of the target cells.

-

Nanoparticle Delivery : Encapsulating TLR7 agonists within nanoparticles, which can be surface-functionalized with antibodies (e.g., anti-EpCAM for epithelial cells), is another strategy to increase cellular uptake and target specificity.

Downstream Signaling Pathways

Upon binding of agonist 17 to TLR7 within the endosome, a well-defined signaling cascade is initiated, culminating in the transcription of genes encoding type I interferons and inflammatory cytokines.

The activation is mediated exclusively through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway .

-

Receptor Dimerization and Adaptor Recruitment : Ligand binding induces TLR7 dimerization, which brings the cytoplasmic Toll/interleukin-1 receptor (TIR) domains into proximity. This allows for the recruitment of the primary adaptor protein, MyD88.

-

Myddosome Formation : MyD88 recruits IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. These proteins, along with others, form a complex known as the Myddosome.

-

TRAF6 Activation : Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to TRAF6's activation through auto-ubiquitination.

-

Activation of NF-κB and MAPK Pathways : Activated TRAF6 forms a complex with and activates TGF-β-activated kinase 1 (TAK1). TAK1 subsequently activates two major downstream branches:

-

IKK complex : Leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus. This drives the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.

-

MAPK pathway : Activates MAP kinases (e.g., JNK, p38), leading to the activation of the AP-1 transcription factor.

-

-

Activation of IRF7 : In parallel, a complex involving MyD88, TRAF6, IRAK1, and IKKα leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7), the master regulator of type I IFN production in pDCs. Activated IRF7 dimerizes and translocates to the nucleus to induce the transcription of IFN-α and IFN-β.

Experimental Protocols

This section provides methodologies for key experiments used to characterize the activity of TLR7 agonists like compound 17.

Protocol: In Vitro Potency Assessment using TLR7 Reporter Cells

This assay quantifies the potency of a compound by measuring the activation of a reporter gene downstream of TLR7 signaling.

Materials:

-

HEK-Blue™ hTLR7 cells (or equivalent HEK293 cells expressing human TLR7 and an NF-κB-inducible SEAP reporter).

-

HEK-Blue™ Null cells (parental cell line, as a negative control).

-

Complete DMEM culture medium.

-

This compound stock solution (in DMSO).

-

QUANTI-Blue™ Solution (SEAP detection reagent).

-

96-well flat-bottom plates.

-

Spectrophotometer (620-655 nm).

Methodology:

-

Cell Plating : Seed HEK-Blue™ hTLR7 and Null cells at a density of ~5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

-

Compound Preparation : Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%). Include a vehicle control (medium + DMSO) and a positive control (e.g., Gardiquimod).

-

Cell Stimulation : Remove old medium from the cells and add 180 µL of fresh medium. Add 20 µL of the compound dilutions to the respective wells.

-

Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection :

-

Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.

-

Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 180 µL of the QUANTI-Blue™ solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition : Measure the optical density (OD) at ~650 nm.

-

Analysis : Subtract the OD values from the Null cells (background). Plot the dose-response curve and calculate the EC50 value using non-linear regression.

Protocol: Cytokine Production Assay in Human PBMCs

This protocol measures the functional outcome of TLR7 activation by quantifying cytokine release from primary human immune cells.

Materials:

-

Ficoll-Paque™ for density gradient centrifugation.

-

Fresh human peripheral blood mononuclear cells (PBMCs).

-

Complete RPMI-1640 culture medium.

-

This compound stock solution.

-

96-well round-bottom plates.

-

Human IFN-α ELISA kit (or other cytokine kits, e.g., IL-6, TNF-α).

Methodology:

-

PBMC Isolation : Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.

-

Cell Plating : Resuspend PBMCs in RPMI medium and plate at a density of 1 x 10⁶ cells/well in a 96-well plate.

-

Cell Stimulation : Add various concentrations of this compound to the wells. Include vehicle and positive controls.

-

Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification : Measure the concentration of IFN-α (or other cytokines) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Analysis : Plot cytokine concentration against agonist concentration to determine the dose-response relationship.

Conclusion

This compound (compound 20) is a highly potent and selective activator of the TLR7 receptor. Its primary cellular targets are immune cells expressing endosomal TLR7, most notably plasmacytoid dendritic cells and B cells. While its uptake as a small molecule is likely driven by passive diffusion and endosomal trapping, advanced drug delivery systems can confer cell-specific uptake via receptor-mediated endocytosis. Upon engaging its target, it triggers the MyD88-dependent signaling pathway, leading to robust production of type I interferons and pro-inflammatory cytokines. This detailed understanding of its cellular and molecular interactions underscores its potential as a valuable tool for research and as a candidate for clinical development in immunotherapy and vaccine adjuvantation.

References

- 1. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]

- 4. TLR Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of TLR7 Agonist 17 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative Toll-like receptor 7 (TLR7) agonist, designated here as "TLR7 agonist 17". The document details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates the underlying biological and experimental pathways using diagrams.

Introduction to TLR7 Agonists

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses. The activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of the adaptive immune response. Small molecule TLR7 agonists are being developed as vaccine adjuvants and for cancer immunotherapy due to their ability to potently stimulate an anti-tumor or anti-viral immune response.

TLR7 Signaling Pathway

Upon binding of an agonist like this compound, TLR7 dimerizes within the endosome and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation is critical for the production of type I IFNs.[1][2][3][4]

References

"role of TLR7 agonist 17 in innate immune activation"

An In-Depth Technical Guide on the Role of TLR7 Agonist SZU-101 in Innate Immune Activation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Toll-like receptor 7 (TLR7) agonists are potent immunomodulators that hold significant promise for applications in oncology and infectious diseases. As intracellular pattern recognition receptors, TLR7s are crucial for detecting single-stranded viral RNA and initiating a robust innate immune response. This whitepaper provides a comprehensive technical overview of SZU-101, a novel synthetic 8-hydroxyadenine derivative identified as a selective and potent TLR7 agonist.[1][2][3] We delve into its mechanism of action, detailing the canonical MyD88-dependent signaling pathway that leads to the activation of key transcription factors NF-κB and IRF7. This guide summarizes the downstream effects, including the activation of key innate immune cells such as dendritic cells and macrophages, and outlines the profile of induced cytokines, which favors a strong Th1-biased antitumor and antiviral response.[1][3] Furthermore, we present quantitative data from preclinical studies in structured tables, provide detailed experimental protocols for core assays, and use visualizations to elucidate complex pathways and workflows.

Introduction to TLR7 and Agonist SZU-101

The innate immune system relies on a family of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical class of PRRs that bridge innate and adaptive immunity. TLR3, 7, 8, and 9 are localized to intracellular endosomal compartments, where they survey for foreign nucleic acids.

TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells and recognizes guanosine- or uridine-rich single-stranded RNA (ssRNA), a hallmark of viral replication. Upon activation, TLR7 initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, orchestrating a powerful immune response.

The therapeutic potential of activating this pathway has led to the development of synthetic small-molecule TLR7 agonists. SZU-101 is a novel adenine-type TLR7 agonist synthesized by Shenzhen University that has demonstrated potent and selective immunostimulatory activity. Preclinical studies have shown its ability to induce high levels of cytokine release and elicit systemic antitumor effects, positioning it as a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other agents.

Mechanism of Action of SZU-101

SZU-101 activates innate immune cells by selectively binding to and stimulating TLR7 within the endosomal compartment. This engagement initiates the canonical MyD88-dependent signaling pathway, which is central to the action of most TLRs.

The key steps in the signaling cascade are:

-

Ligand Binding and Receptor Dimerization : SZU-101 enters the endosome and binds to TLR7, inducing a conformational change that facilitates receptor dimerization.

-

MyD88 Recruitment : The dimerized TLR7 receptor recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) via interactions between their Toll/Interleukin-1 receptor (TIR) domains.

-

Signalosome Formation : MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signalosome complex that includes TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.

-

Pathway Bifurcation : Downstream of TRAF6, the signaling pathway bifurcates to activate two critical transcription factors:

-

NF-κB Activation : TRAF6 activates the IKK complex, which phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.

-

IRF7 Activation : In pDCs, the MyD88-TRAF6 complex also activates Interferon Regulatory Factor 7 (IRF7). Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-α.

-

This dual activation of NF-κB and IRF7 is responsible for the broad-spectrum immune activation observed with TLR7 agonists like SZU-101.

Innate Immune Cell Activation

SZU-101 stimulates a range of innate immune cells, which in turn orchestrate a broader adaptive immune response.

-

Plasmacytoid Dendritic Cells (pDCs) : As the primary producers of IFN-α, pDCs are potently activated by TLR7 agonists. The resulting IFN-α surge creates a powerful antiviral state and enhances the cytotoxic activity of other immune cells.

-

Myeloid Cells (Conventional DCs and Macrophages) : SZU-101 induces the maturation of conventional DCs (cDCs), characterized by the upregulation of co-stimulatory molecules like CD80 and CD86. This enhances their ability to present antigens to T cells. Macrophages are also activated to produce high levels of pro-inflammatory cytokines, such as TNF-α and IL-12.

-

Natural Killer (NK) Cells : TLR7 activation boosts the cytotoxic function of NK cells, a critical component of the early anti-tumor response. SZU-101 has been shown to stimulate NK cells to produce more IFN-γ and TNF-α and to enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) activity.

-

B Cells : TLR7 is expressed on B cells, and its activation can promote their proliferation, antibody production, and function as antigen-presenting cells.

This coordinated activation of the innate immune system is crucial for bridging to an effective, T cell-mediated adaptive immune response against tumors and pathogens.

Quantitative Analysis of Immune Activation

The potency of SZU-101 is demonstrated by its ability to induce significant TLR7-dependent signaling and cytokine production at low micromolar concentrations.

Table 1: In Vitro Activity of SZU-101

This table summarizes the dose-dependent activation of TLR7 signaling and subsequent cytokine release by SZU-101 in murine bone marrow-derived dendritic cells (BMDCs).

| Assay Type | Cell Type | Concentration (µM) | Outcome | Source |

| TLR7-NF-κB Reporter Assay | HEK-Blue™ hTLR7 | 1.0 | ~12-fold induction vs. control | |

| 10.0 | ~20-fold induction vs. control | |||

| Cytokine Induction (ELISA) | Murine BMDCs | 5.0 | TNF-α: ~1500 pg/mL | |

| 10.0 | TNF-α: ~2500 pg/mL | |||

| 20.0 | TNF-α: ~3500 pg/mL | |||

| 5.0 | IL-12: ~150 pg/mL | |||

| 10.0 | IL-12: ~200 pg/mL | |||

| 20.0 | IL-12: ~250 pg/mL |

Data are estimated from published graphs and presented for illustrative purposes.

Table 2: In Vivo Cytokine Induction by SZU-101 in Mice

This table shows the systemic cytokine response in mice following a single administration of SZU-101, demonstrating a rapid and robust induction of key pro-inflammatory cytokines.

| Cytokine | Time Post-Administration | Serum Concentration (pg/mL) | Source |

| TNF-α | 2 hours | ~1200 | |

| 4 hours | ~600 | ||

| IL-12 | 2 hours | ~2500 | |

| 4 hours | ~3000 | ||

| IL-6 | 2 hours | ~12000 | |

| 4 hours | ~8000 |

Data are estimated from published graphs and presented for illustrative purposes.

Table 3: Preclinical Antitumor Efficacy of SZU-101

This table summarizes key findings from in vivo murine cancer models, highlighting the immunomodulatory effects of SZU-101 within the tumor microenvironment (TME).

| Cancer Model | Administration Route | Key Findings | Source |

| Murine T-Cell Lymphoma | Intratumoral | - Induces durable tumoricidal effects when combined with doxorubicin. | |

| - Activates systemic antitumor immunity. | |||

| 4T1 Murine Breast Cancer | Intratumoral | - Suppresses growth of both injected and distant, uninjected tumors. | |

| - Increases intratumoral infiltration of CD4+ and CD8+ T cells. | |||

| - Decreases the ratio of regulatory T cells (Tregs) in the TME. |

Detailed Experimental Protocols

The following protocols provide a framework for assessing the activity of TLR7 agonists like SZU-101.

Protocol 1: TLR7 Reporter Assay using HEK-Blue™ Cells

This assay quantifies TLR7 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

Complete DMEM with selective antibiotics (e.g., Zeocin®, Hygromycin B)

-

SZU-101 or other test agonists

-

Positive control (e.g., R848)

-

96-well flat-bottom plates

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 cells in complete DMEM supplemented with selective antibiotics according to the manufacturer's instructions. Passage cells before they reach 80% confluency.

-

Cell Plating: On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of ~2.5 x 10⁵ cells/mL.

-

Compound Preparation: Prepare serial dilutions of SZU-101 and controls (positive and vehicle) in cell culture medium.

-

Stimulation: Add 20 µL of each compound dilution to triplicate wells of a 96-well plate. Add 180 µL of the cell suspension (~45,000 cells) to each well.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Data Acquisition: Measure SEAP activity by reading the optical density (OD) at 620-650 nm using a spectrophotometer. The development of a purple/blue color is proportional to the level of NF-κB activation.

-

Analysis: Subtract the OD of the vehicle control from all readings. Plot the mean OD against the log of the agonist concentration and determine the EC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Cytokine Induction from Murine Splenocytes

This protocol measures the production of cytokines from primary immune cells following stimulation with a TLR7 agonist.

Materials:

-

Spleens from C57BL/6 or BALB/c mice

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Red Blood Cell (RBC) Lysis Buffer

-

SZU-101 or other test agonists

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-12, IL-6)

-

96-well cell culture plates

Methodology:

-

Splenocyte Isolation: Aseptically harvest spleens from mice and place them in a petri dish with cold RPMI. Mechanically disrupt the spleens using the plunger of a syringe to create a single-cell suspension.

-

RBC Lysis: Pass the cell suspension through a 70 µm cell strainer. Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 3-5 minutes at room temperature, then quench the reaction by adding excess complete RPMI.

-

Cell Plating: Centrifuge the cells, resuspend in fresh complete RPMI, and count using a hemocytometer. Adjust the cell density to 2 x 10⁶ cells/mL. Plate 100 µL of the cell suspension per well in a 96-well plate.

-

Stimulation: Add 100 µL of medium containing SZU-101 at 2x the final desired concentration to the appropriate wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-12, and other cytokines in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Protocol 3: In Vivo Murine Tumor Model

This protocol describes a general method for evaluating the antitumor efficacy of a TLR7 agonist in a syngeneic mouse model.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Syngeneic tumor cell line (e.g., 4T1 for BALB/c, EL4 for C57BL/6)

-

Sterile PBS and Matrigel (optional)

-

SZU-101 formulated for in vivo administration

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Harvest tumor cells from culture when they are in a logarithmic growth phase. Resuspend the cells in sterile PBS (optionally mixed 1:1 with Matrigel) at a concentration of 1 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers every 2-3 days once tumors are palpable (~50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Administration: Once tumors reach the desired average size, randomize mice into treatment groups (e.g., Vehicle Control, SZU-101).

-

Dosing: Administer SZU-101 via the desired route (e.g., intratumoral, intravenous). A typical intratumoral regimen might be 20-50 µg per mouse, administered every 3-4 days for a total of 3-5 doses.

-

Efficacy Readouts: Continue to monitor tumor volume throughout the study. Primary endpoints typically include tumor growth inhibition (TGI) and survival.

-

Pharmacodynamic Analysis: At the end of the study (or in a satellite group), tumors and spleens can be harvested. Tumors can be processed for analysis of immune cell infiltration by flow cytometry or immunohistochemistry to assess changes in the tumor microenvironment (e.g., CD8+/Treg ratio).

Conclusion and Future Directions

SZU-101 is a potent and selective TLR7 agonist that effectively activates the innate immune system. Its mechanism of action, centered on the MyD88-dependent induction of type I interferons and pro-inflammatory cytokines, translates into robust antitumor activity in preclinical models. The ability of SZU-101 to activate dendritic cells, enhance NK cell cytotoxicity, and modulate the tumor microenvironment to favor an adaptive T-cell response underscores its significant therapeutic potential.

Future research should focus on optimizing delivery strategies to maximize local immune activation while minimizing potential systemic toxicities. Furthermore, exploring rational combinations of SZU-101 with other immunotherapies, such as checkpoint inhibitors, or with targeted therapies, could unlock synergistic effects and overcome resistance mechanisms, offering new avenues for cancer treatment.

References

The Induction of Type I Interferons by TLR7 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which Toll-like receptor 7 (TLR7) agonists trigger the production of type I interferons (IFN-α and IFN-β), crucial mediators of the innate immune response. This document provides a comprehensive overview of the signaling pathways, quantitative data on IFN induction, detailed experimental protocols, and visual representations of the key processes involved.

Core Concepts: TLR7 and Type I Interferon Signaling

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a pivotal role in the innate immune system by recognizing single-stranded RNA (ssRNA) of viral origin.[1][2] Upon activation by synthetic agonists, TLR7 initiates a signaling cascade that culminates in the robust production of type I interferons (IFN-α and IFN-β), which are critical for establishing an antiviral state and modulating adaptive immunity.[3]

The primary producers of IFN-α in response to TLR7 stimulation are plasmacytoid dendritic cells (pDCs), which express high levels of TLR7.[4][5] Other immune cells, including B cells and various myeloid cells, also express TLR7 and contribute to the overall type I IFN response.

The signaling pathway downstream of TLR7 is predominantly dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88). This pathway leads to the activation of transcription factors, primarily Interferon Regulatory Factor 7 (IRF7), which is considered the master regulator of type I IFN gene induction.

Quantitative Analysis of Type I Interferon Induction

The induction of IFN-α and IFN-β by TLR7 agonists is a dynamic process influenced by the specific agonist, its concentration, the cell type, and the duration of stimulation. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: IFN-α Production in Human Plasmacytoid Dendritic Cells (pDCs) Following TLR7 Agonist Stimulation

| TLR7 Agonist | Concentration | Incubation Time (hours) | IFN-α Concentration (pg/mL) | Reference |

| R848 | 2 µg/mL | 12 | ~9000 | |

| R848 | 2 µg/mL | 24 | ~9000 | |

| R848 | 2 µg/mL | 36 | ~9000 | |

| R848 | 1 µM | 4 | ~2000 | |

| CL097 | 1.5 µM | 24 | >2000 | |

| CL097 | 1.5 µM | 48 | >2000 | |

| Imiquimod | 1.5 µM | 24 | ~1500 | |

| Imiquimod | 1.5 µM | 48 | ~1800 | |

| DSP-0509 | 0.1 µM | 4 | ~100 | |

| DSP-0509 | 1 µM | 4 | ~1000 | |

| DSP-0509 | 10 µM | 4 | ~2000 |

Table 2: IFN-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs) Following TLR7 Agonist Stimulation

| TLR7 Agonist | Concentration | Incubation Time (hours) | IFN-α Production | Reference |

| Loxoribine | 1 mmol/L | 5 | Increased % of IFN-α+ pDCs | |

| R837 (Imiquimod) | 5 µg/mL | 5 | Increased % of IFN-α+ pDCs | |

| Gardiquimod | 1 µM | 2 | IFN-α mRNA detected | |

| Gardiquimod | 1 µM | 24 | Sustained IFN-α protein release | |

| Gardiquimod | 1 µM | 48 | Sustained IFN-α protein release |

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the TLR7 signaling pathway and a typical experimental workflow for assessing type I IFN induction.

TLR7 Signaling Pathway for Type I Interferon Production

Experimental Workflow for Measuring Type I IFN Induction

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying TLR7-mediated type I interferon induction.

Isolation and Culture of Human Plasmacytoid Dendritic Cells (pDCs)

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

pDC Enrichment: Enrich pDCs from PBMCs using a pDC isolation kit based on negative selection with magnetic beads, according to the manufacturer's instructions. Purity should be assessed by flow cytometry, staining for pDC markers (e.g., CD123+, BDCA-2+).

-

Cell Culture: Culture purified pDCs in a complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

TLR7 Agonist Stimulation

-

Cell Plating: Plate the purified pDCs or PBMCs in 96-well or 48-well plates at a desired density (e.g., 2.5 x 10^4 pDCs/well or 1 x 10^6 PBMCs/well).

-

Agonist Preparation: Prepare stock solutions of TLR7 agonists (e.g., R848, Imiquimod, CL097) in an appropriate solvent (e.g., DMSO or water) and then dilute to the final desired concentrations in the cell culture medium.

-

Stimulation: Add the diluted TLR7 agonists to the cell cultures. For dose-response experiments, use a range of concentrations. For time-course experiments, stimulate the cells for various durations (e.g., 2, 4, 12, 24, 48 hours).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the specified duration.

Measurement of IFN-α by ELISA

-

Sample Collection: After incubation, centrifuge the cell culture plates and carefully collect the supernatants.

-

ELISA Procedure: Use a commercial human IFN-α ELISA kit and follow the manufacturer's protocol. The general steps are as follows:

-

Add standards and samples to the antibody-pre-coated microplate.

-

Incubate to allow IFN-α to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated anti-human IFN-α antibody.

-

Incubate and wash.

-

Add streptavidin-HRP conjugate.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the IFN-α concentration in the samples by comparing their absorbance to the standard curve.

Measurement of IFN-β mRNA by Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: After stimulation, lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: Perform real-time quantitative PCR using IFN-β specific primers and a suitable fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

-

Data Analysis: Normalize the IFN-β gene expression to a housekeeping gene (e.g., GAPDH or β-actin). Calculate the fold change in IFN-β mRNA expression in stimulated cells compared to unstimulated controls using the ΔΔCt method.

Conclusion

The activation of TLR7 by its agonists represents a potent mechanism for inducing type I interferons, which are central to antiviral immunity and have therapeutic potential in various diseases, including cancer. This guide provides a foundational understanding of the TLR7 signaling pathway, quantitative insights into IFN-α/β induction, and detailed protocols for key experimental procedures. The provided visualizations of the signaling cascade and experimental workflow aim to facilitate a clearer comprehension of these complex processes for researchers and drug development professionals in the field.

References

- 1. invivogen.com [invivogen.com]

- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biodistribution and Metabolism of TLR7 Agonist 17 (SZU-101) in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) agonists are a class of immunomodulatory agents with significant therapeutic potential in oncology and infectious diseases. TLR7 agonist 17, identified as SZU-101, is a novel, small-molecule 8-hydroxyadenine derivative that has demonstrated potent antitumor effects in preclinical models. This technical guide provides a comprehensive overview of the available in vivo data for SZU-101, with a focus on its mechanism of action and immunological effects. It is important to note that detailed studies on the specific biodistribution and metabolism of SZU-101 are not extensively available in the public domain. Therefore, this guide synthesizes the existing knowledge from preclinical studies to offer insights into its in vivo behavior, while highlighting the current gaps in understanding its pharmacokinetic profile.

Introduction to this compound (SZU-101)

SZU-101 is a synthetic small molecule that acts as a potent agonist for Toll-like receptor 7. TLR7 is an endosomal receptor primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This robust immune activation can enhance both innate and adaptive immune responses against tumors and pathogens. Preclinical studies have explored the utility of SZU-101 as a monotherapy and in combination with other anticancer agents, demonstrating its potential to induce durable tumoricidal effects.

In Vivo Immunomodulatory Effects and Antitumor Activity

While specific data on the biodistribution and metabolism of SZU-101 is lacking, its in vivo efficacy has been documented in various murine cancer models. These studies provide indirect evidence of its biological activity following administration.

Animal Models and Therapeutic Efficacy

SZU-101 has been evaluated in several murine tumor models, including T-cell lymphoma and breast cancer. Intratumoral administration of SZU-101 has been shown to enhance the efficacy of conventional chemotherapeutic agents like doxorubicin, leading to the eradication of both local and distant tumors. This suggests that local administration can induce a systemic antitumor immune response. Furthermore, SZU-101 has been investigated in combination with targeted therapies, such as the tyrosine kinase inhibitor lapatinib, where it enhanced tumor clearance.

Mechanism of Action: Immune Cell Activation

The antitumor effects of SZU-101 are attributed to its ability to potently stimulate the immune system. In vivo studies have demonstrated that administration of SZU-101 leads to:

-

Cytokine Production: A significant increase in the systemic levels of pro-inflammatory cytokines, including IFN-γ, TNF-α, IL-6, and IL-12. This cytokine milieu is crucial for the activation and recruitment of various immune effector cells to the tumor microenvironment.

-

Immune Cell Activation: Upregulation of activation markers on B cells and T cells. It also promotes the maturation of dendritic cells, which are critical for initiating antigen-specific T cell responses.

-

Modulation of the Tumor Microenvironment: An increase in the infiltration of CD4+ and CD8+ T cells and a decrease in the proportion of regulatory T cells (Tregs) within the tumor. This shift in the immune cell landscape from an immunosuppressive to an immunopermissive state is a key factor in its antitumor activity.

The logical relationship of SZU-101's mechanism of action is depicted in the following signaling pathway.

Caption: TLR7 Signaling Pathway Activated by SZU-101.

Experimental Protocols

Due to the absence of specific publications on the biodistribution and metabolism of SZU-101, detailed experimental protocols for these aspects cannot be provided. However, based on standard methodologies in preclinical drug development, the following outlines the general approaches that would be employed.

General Workflow for Biodistribution Studies

A typical experimental workflow for assessing the biodistribution of a small molecule like SZU-101 would involve the following steps.

Caption: General Workflow for an In Vivo Biodistribution Study.

Methodologies for Metabolism Studies

Investigating the metabolism of SZU-101 would typically involve in vitro and in vivo methods:

-

In Vitro Metabolic Stability: Incubating SZU-101 with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to determine its metabolic stability and identify potential metabolites.

-

In Vivo Metabolite Profiling: Administration of SZU-101 to animal models, followed by collection of biological matrices (plasma, urine, feces, and bile). These samples would then be analyzed using high-resolution mass spectrometry to identify and characterize the metabolites formed.

-

Reaction Phenotyping: Utilizing recombinant human cytochrome P450 (CYP) enzymes to identify the specific CYP isoforms responsible for the metabolism of SZU-101.

Quantitative Data

As of the date of this guide, there is no publicly available quantitative data on the biodistribution of SZU-101 in various organs or its metabolic profile. The tables below are structured to accommodate such data once it becomes available through future research.

Table 1: Tissue Distribution of SZU-101 in a Murine Model (Hypothetical Data)

| Tissue | Concentration (ng/g or %ID/g) at 1h | Concentration (ng/g or %ID/g) at 4h | Concentration (ng/g or %ID/g) at 24h |

|---|---|---|---|

| Blood | Data Not Available | Data Not Available | Data Not Available |

| Tumor | Data Not Available | Data Not Available | Data Not Available |

| Liver | Data Not Available | Data Not Available | Data Not Available |

| Spleen | Data Not Available | Data Not Available | Data Not Available |

| Kidneys | Data Not Available | Data Not Available | Data Not Available |

| Lungs | Data Not Available | Data Not Available | Data Not Available |

| Heart | Data Not Available | Data Not Available | Data Not Available |

| Brain | Data Not Available | Data Not Available | Data Not Available |

Table 2: Pharmacokinetic Parameters of SZU-101 in a Murine Model (Hypothetical Data)

| Parameter | Value |

|---|---|

| Half-life (t½) | Data Not Available |

| Clearance (CL) | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available |

| Cmax | Data Not Available |

| Tmax | Data Not Available |

| AUC | Data Not Available |

Table 3: Identified Metabolites of SZU-101 (Hypothetical Data)

| Metabolite ID | Proposed Structure | Matrix Detected |

|---|---|---|

| M1 | Data Not Available | Data Not Available |

| M2 | Data Not Available | Data Not Available |

| M3 | Data Not Available | Data Not Available |

Conclusion and Future Directions